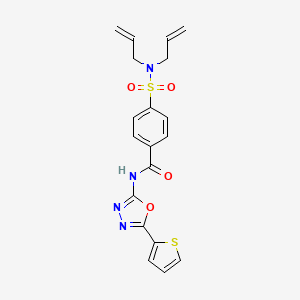
4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C19H18N4O4S2 and its molecular weight is 430.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-diallylsulfamoyl)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.
Chemical Structure and Properties
The structural formula of the compound can be represented as follows:
This structure features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the thiophene moiety and the sulfamoyl group further enhances its potential for therapeutic applications.
Antitumor Activity
Recent studies have demonstrated that compounds containing the 1,3,4-oxadiazole nucleus exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have shown effectiveness against various cancer cell lines, including lung cancer (A549, HCC827) and breast cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
The compound's structural features may contribute to its ability to interact with DNA or other cellular targets, leading to cytotoxic effects on tumor cells while sparing normal cells.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that various oxadiazole derivatives possess activity against bacterial strains and fungi. The presence of the sulfamoyl group is particularly relevant as it is associated with sulfonamide antibiotics, enhancing the compound's antibacterial potential.
The biological activity of This compound can be attributed to several mechanisms:
- DNA Interaction : Similar to other oxadiazoles, this compound may bind to DNA and inhibit replication.
- Enzyme Inhibition : The sulfamoyl group can interact with various enzymes involved in metabolic pathways.
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Antitumor Efficacy
In a comparative study assessing the efficacy of various oxadiazole derivatives, This compound was found to exhibit superior activity against A549 lung carcinoma cells compared to standard chemotherapeutic agents like doxorubicin and staurosporine. The study utilized both 2D and 3D culture systems to evaluate cytotoxicity.
Study 2: Antimicrobial Properties
A separate investigation into the antimicrobial properties revealed that the compound demonstrated significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The results suggest potential applications in treating bacterial infections.
属性
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S2/c1-3-11-23(12-4-2)29(25,26)15-9-7-14(8-10-15)17(24)20-19-22-21-18(27-19)16-6-5-13-28-16/h3-10,13H,1-2,11-12H2,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDDALKMGUWGPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














